LC3-mHTT-IN-AN1 is a novel compound designed to selectively target and reduce levels of mutant huntingtin protein (mHTT), which is implicated in Huntington's disease. This compound acts as a linker between mHTT and the autophagy-related protein LC3, facilitating the degradation of mHTT through autophagy. Unlike traditional therapies that may indiscriminately affect all forms of huntingtin protein, LC3-mHTT-IN-AN1 specifically interacts with the mutant form, thereby minimizing potential side effects associated with wild-type huntingtin protein.
LC3-mHTT-IN-AN1 was developed as part of a class of compounds known as HTT-LC3 linker compounds. These compounds have been shown to enhance the interaction between mHTT and LC3, promoting the autophagic degradation of mHTT in cellular models. The compound has been classified under small molecule therapeutics targeting neurodegenerative diseases, particularly Huntington's disease.
The synthesis of LC3-mHTT-IN-AN1 involves several key steps that integrate organic chemistry techniques. The compound's structure includes brominated indolinone derivatives, which are synthesized through multi-step reactions involving:
The chemical formula for LC3-mHTT-IN-AN1 is with a molecular weight of 411.04 g/mol. The compound features a complex molecular structure characterized by:
The structural representation can be summarized as follows:
This data indicates a well-defined molecular architecture conducive to its function in targeting mHTT .
LC3-mHTT-IN-AN1 primarily functions through its ability to facilitate the ubiquitination and subsequent degradation of mHTT via the autophagy pathway. Key reactions include:
The mechanism by which LC3-mHTT-IN-AN1 exerts its therapeutic effects involves several steps:
This process not only lowers levels of toxic mHTT but also alleviates associated cellular stress, providing a potential therapeutic avenue for Huntington's disease .
LC3-mHTT-IN-AN1 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory research settings .
LC3-mHTT-IN-AN1 has significant implications in scientific research, particularly in studies related to neurodegenerative diseases like Huntington's disease. Its applications include:
Research continues to explore its potential as a therapeutic agent, contributing valuable insights into Huntington's disease pathology and treatment strategies .
Huntington’s disease is caused by an autosomal-dominant mutation in the huntingtin gene, characterized by an abnormal expansion of CAG trinucleotide repeats (>36 copies) in exon 1. This results in the production of mutant huntingtin protein with an expanded polyglutamine tract at its N-terminus. The mutant huntingtin protein exhibits structural instability, leading to misfolding, aberrant proteolytic cleavage, and accumulation of toxic fragments. These fragments undergo liquid-to-solid phase transitions, forming oligomers and fibrillar aggregates that disrupt cellular homeostasis [10].
The pathogenic mechanisms involve both toxic gain-of-function and loss-of-function effects:
Table 1: Pathogenic Characteristics of Mutant Huntingtin Protein
Property | Consequence | Pathological Impact |
---|---|---|
Polyglutamine expansion | Conformational instability and β-sheet enrichment | Promotes self-association into oligomers and fibrils |
Proteolytic cleavage | Generation of N-terminal fragments (e.g., exon 1 products) | Enhances nuclear translocation and aggregate formation |
Phase transition | Liquid condensate formation progressing to solid aggregates | Disrupts nucleocytoplasmic transport and sequesters essential proteins |
Ubiquitination resistance | Impaired recognition by ubiquitin-proteasome system | Accumulation of undegraded mutant huntingtin protein species |
The autophagy-lysosomal pathway is the primary degradation route for aggregated proteins and damaged organelles in neurons. This pathway encompasses three major subtypes: macroautophagy, chaperone-mediated autophagy, and microautophagy. Macroautophagy involves cargo sequestration within double-membraned autophagosomes that fuse with lysosomes for degradation. Key steps include phagophore nucleation, autophagosome elongation (mediated by microtubule-associated protein 1 light chain 3 conjugation systems), and lysosomal fusion [2] [4].
In Huntington’s disease, the autophagy-lysosomal pathway exhibits multi-level dysfunction:
Table 2: Autophagy-Lysosomal Pathway Subtypes and Relevance to Huntington’s Disease
Subtype | Key Machinery | Deficiency in Huntington’s Disease |
---|---|---|
Macroautophagy | Phagophore, microtubule-associated protein 1 light chain 3 conjugation, lysosomal hydrolases | Empty autophagosomes; impaired microtubule-associated protein 1 light chain 3-receptor interactions |
Chaperone-mediated autophagy | Heat-shock cognate protein of 70 kilodaltons, lysosome-associated membrane protein type 2A | Reduced lysosome-associated membrane protein type 2A availability on lysosomal membranes |
Microautophagy | Lysosomal membrane invagination | Mechanistically undefined but compromised under nutrient stress |
LC3-mHTT-IN-AN1 (chemical name: (2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-hydroxy-1-benzofuran-3-one; CAS 486443-73-6) is a bifunctional small molecule designed to bridge mutant huntingtin protein aggregates and autophagosomes. Its discovery emerged from a small-molecule-microarray screen identifying compounds that simultaneously bind microtubule-associated protein 1 light chain 3 and mutant huntingtin protein’s expanded polyglutamine region. The compound exhibits allele selectivity, showing negligible affinity for wild-type huntingtin protein or unrelated proteins [1] [6] [8].
Molecular Mechanism:LC3-mHTT-IN-AN1 contains hydrophobic domains that recognize the β-sheet-rich conformation of mutant huntingtin protein aggregates. Simultaneously, its polar regions interact with the ubiquitin-fold of microtubule-associated protein 1 light chain 3. This dual binding forces mutant huntingtin protein into proximity with forming autophagosomes, bypassing defective endogenous aggrephagy receptors [6] [9].
Experimental Evidence:
Table 3: Comparative Mechanistic Properties of Targeted Degradation Strategies
Property | PROteolysis TArgeting Chimeras | LC3-mHTT-IN-AN1 |
---|---|---|
Target degradation system | Ubiquitin-proteasome system | Autophagy-lysosomal pathway |
Target specificity | Dependent on E3 ligase recruitment | Polyglutamine conformation-dependent |
Allele selectivity | Limited (may degrade wild-type huntingtin protein) | High (preferential binding to expanded polyglutamine tracts) |
Blood-brain barrier penetration | Variable | Demonstrated in vivo for two analogs |
This molecule represents a pioneering "autophagosome-tethering compound" strategy, conceptually distinct from proteolysis-targeting chimeras, as it co-opts selective autophagy rather than the ubiquitin-proteasome system [6] [9]. Its efficacy in rescuing neuronal dysfunction in Drosophila and mouse models of Huntington’s disease underscores the therapeutic potential of enhancing mutant huntingtin protein clearance via the autophagy-lysosomal pathway [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2